![molecular formula C28H32O8 B12608106 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione CAS No. 880758-63-4](/img/structure/B12608106.png)
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is a complex organic compound with a unique structure that includes anthracene and oxane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The key steps include:
Formation of the anthracene-9,10-dione core: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of oxane groups: This involves etherification reactions where oxane groups are introduced using reagents like oxirane and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the anthracene-9,10-dione to anthracene.
Substitution: The oxane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione involves its interaction with molecular targets through various pathways:
Photodynamic Therapy: The compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells.
Drug Delivery: Forms stable complexes with drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9,10-dione: Similar core structure but lacks the oxane groups.
1,8-Dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of oxane groups.
Uniqueness
1,8-Bis{2-[(oxan-2-yl)oxy]ethoxy}anthracene-9,10-dione is unique due to the presence of oxane groups, which enhance its solubility and reactivity compared to other anthracene derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity.
Propiedades
Número CAS |
880758-63-4 |
|---|---|
Fórmula molecular |
C28H32O8 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
1,8-bis[2-(oxan-2-yloxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H32O8/c29-27-19-7-5-9-21(31-15-17-35-23-11-1-3-13-33-23)25(19)28(30)26-20(27)8-6-10-22(26)32-16-18-36-24-12-2-4-14-34-24/h5-10,23-24H,1-4,11-18H2 |
Clave InChI |
WMLFRPPPABNUTM-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OCCOC5CCCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
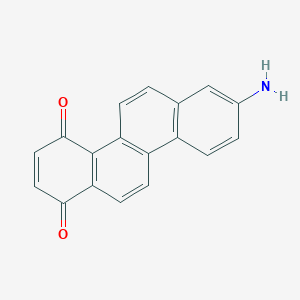
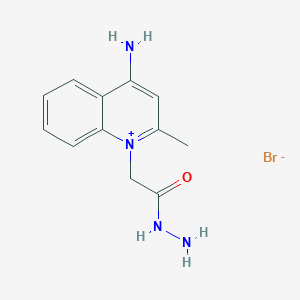
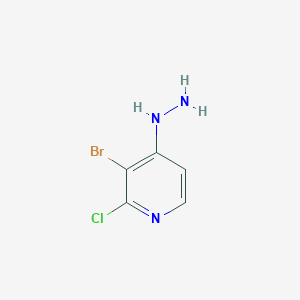
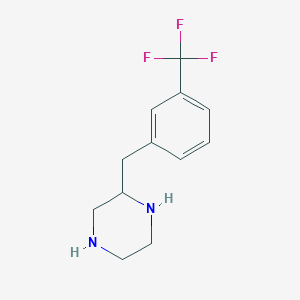


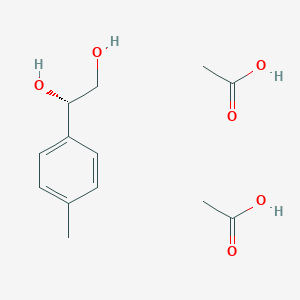
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
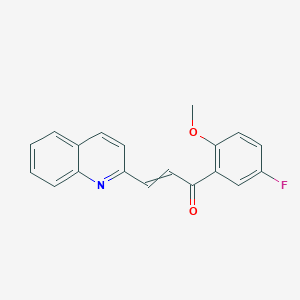

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
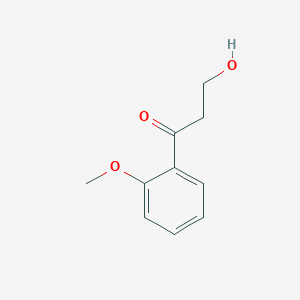
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
